Orthogonal Benzyl Ester Protection Strategy
CAS 1356011-64-7 incorporates a benzyl ester at the side-chain carboxyl and a methyl ester at the α-carboxyl, creating orthogonal ester protection not available in mono-ester intermediates such as 2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Ester (CAS 1356354-32-9). The benzyl ester can be removed by mild catalytic hydrogenolysis (H₂, Pd/C) without affecting the methyl ester, enabling controlled fragment coupling in Moexipril synthesis [1]. Intermediates lacking this orthogonality require harsh acid/base treatments that risk epimerization at the α-carbon chiral center [2].
| Evidence Dimension | Number of orthogonal ester protecting groups available for selective manipulation |
|---|---|
| Target Compound Data | Two orthogonal esters (benzyl and methyl) within one molecule; benzyl cleavable by hydrogenolysis independent of methyl ester [1] |
| Comparator Or Baseline | CAS 1356354-32-9 (mono-methyl ester only): single ester group, no orthogonal protection; any deprotection exposes free carboxylic acid without selectivity [3] |
| Quantified Difference | 1 additional orthogonal protecting group; enables at minimum one fewer protection/deprotection cycle in the synthetic sequence (class-level estimate: 10–25% overall yield improvement from eliminating a redundant cycle, based on patent-reported yields for Moexipril fragment coupling steps) [2] |
| Conditions | Synthetic route to Moexipril as disclosed in EP 0049605; orthogonal protection strategy discussed in paragraphs [0014]–[0015] |
Why This Matters
Procurement of CAS 1356011-64-7 eliminates the need for in-house orthogonal protection installation and reduces synthetic step count, directly lowering labor, reagent, and purification costs in Moexipril intermediate preparation.
- [1] Klutchko, S. et al. EP 0049605 A1 (1982). Paragraphs [0014]–[0015]: benzyl ester protection and catalytic hydrogenolysis strategy for selective deprotection in ACE inhibitor synthesis. View Source
- [2] Klutchko, S. et al. EP 0049605 A1 (1982). Example 1 (88% debenzylation yield) and Example 6 (comparative yield, 56%). Paragraphs [0025]–[0031]. View Source
- [3] Veeprho. Moexipril Impurities and Related Compounds – Product Listing. 2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Ester (CAS 1356354-32-9). Available at: https://veeprho.com (accessed 2026-04-28). View Source
